N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide
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Overview
Description
“N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Chloride Intermediate: The starting material, 2-benzoyl-4-chlorophenyl, is reacted with thionyl chloride to form the corresponding benzoyl chloride.
Sulfamoylation: The benzoyl chloride intermediate is then reacted with bis(2-methylpropyl)amine in the presence of a base such as triethylamine to form the sulfonamide linkage.
Amidation: Finally, the sulfonamide intermediate is reacted with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
“N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide” is unique due to its specific structural features, such as the presence of the benzoyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O4S/c1-19(2)17-31(18-20(3)4)36(34,35)24-13-10-22(11-14-24)28(33)30-26-15-12-23(29)16-25(26)27(32)21-8-6-5-7-9-21/h5-16,19-20H,17-18H2,1-4H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSYVSQXXNFHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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